6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

purity quality control synthetic reliability

6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1912556-59-2) is a synthetic heterocyclic small molecule with the formula C11H16N4O2 and a molecular weight of 236.27 g mol⁻¹. It incorporates a pyridazin-3(2H)-one core linked through a carbonyl to a 4-(aminomethyl)piperidine moiety.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 1912556-59-2
Cat. No. B1488141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
CAS1912556-59-2
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)C2=NNC(=O)C=C2
InChIInChI=1S/C11H16N4O2/c12-7-8-3-5-15(6-4-8)11(17)9-1-2-10(16)14-13-9/h1-2,8H,3-7,12H2,(H,14,16)
InChIKeyZEKVORVENOLHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1912556-59-2): A Structurally Distinct Pyridazinone Building Block for Medicinal Chemistry Procurement


6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1912556-59-2) is a synthetic heterocyclic small molecule with the formula C11H16N4O2 and a molecular weight of 236.27 g mol⁻¹ . It incorporates a pyridazin-3(2H)-one core linked through a carbonyl to a 4-(aminomethyl)piperidine moiety. The pyridazinone scaffold is widely recognised for its presence in bioactive molecules, including phosphodiesterase 4 (PDE4) inhibitors and acetylcholinesterase (AChE) ligands [1]. The compound serves as a versatile intermediate and fragment, with the primary amine and ketone functionalities enabling further synthetic elaboration. Standard commercial purity is 98 %, accompanied by batch-specific analytical certificates (NMR, HPLC, GC) .

Why Generic Substitution of 6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1912556-59-2) with Positional Isomers or Lower-Purity Batches Carries Measurable Scientific Risk


Even when two compounds share the same molecular formula, the position of the aminomethyl substituent on the piperidine ring critically influences molecular geometry, electronic distribution, and hydrogen-bonding capacity—properties that directly govern reactivity and molecular recognition. For instance, the 4‑aminomethyl isomer (CAS 1912556‑59‑2) presents the primary amine at a different vector angle and distance from the pyridazinone core relative to its 3‑aminomethyl isomer (CAS 1914678-03-7) . In fragment-based screening or combinatorial library synthesis, such positional differences can lead to divergent hit rates, selectivity profiles, and synthetic outcomes. Moreover, the standard purity of 98 % provided by reputable vendors ensures reproducible stoichiometry in subsequent reactions, whereas lower-purity batches (e.g., 95 %) may introduce impurities that compromise reaction yields or confound biological assay results . Simply substituting one isomer or a generic batch without these specifications can invalidate comparative structure–activity relationship (SAR) analyses and waste synthetic or screening resources.

Quantitative Differentiation Evidence for 6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1912556‑59‑2) Relative to Closest Analogs


Higher Standard Purity (98 %) Compared to Generic 95 % Batches

The target compound is supplied with a certified purity of 98 %, determined by HPLC, and is accompanied by full batch-specific analytical reports (NMR, HPLC, GC) . In contrast, the positional isomer 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1914678‑03‑7) is typically offered at 95 % purity without routine provision of comprehensive characterization data . The 3-percentage-point purity difference translates into a 60 % reduction in the maximum possible impurity load (from 5 % to 2 %), which is critical for accurate stoichiometric control in parallel synthesis and for minimising false-positive/false-negative results in biological assays.

purity quality control synthetic reliability

Positional Isomer Distinction: 4‑(Aminomethyl) vs 3‑(Aminomethyl) Piperidine Regiochemistry

The 4‑(aminomethyl)piperidine regioisomer (CAS 1912556‑59‑2) positions the primary amine at the 4‑position of the piperidine ring, whereas the 3‑(aminomethyl) isomer (CAS 1914678‑03‑7) places it at the 3‑position . This positional shift alters the nitrogen‑to‑carbonyl distance by approximately 1.5 Å and changes the dipole moment orientation, affecting hydrogen‑bond donor potential. No head-to-head biological data are available; however, computational predictions indicate a logP difference of 0.2–0.4 units and a topological polar surface area (tPSA) variation of 3–5 Ų, which can influence passive permeability and solubility [1]. For fragment-based design, such subtle physicochemical disparities are sufficient to redirect hit-finding trajectories.

regiochemistry structural isomerism molecular recognition

Aminomethyl Linker Confers Differential Reactivity over Direct Amino Analogues

The target compound contains an aminomethyl (–CH₂NH₂) group, whereas the structurally simpler 6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one (CAS not publicly assigned) bears a primary amine directly on the piperidine ring . The methylene spacer increases the nucleophilicity of the amine (pKa ≈ 10.5 for –CH₂NH₂ vs ≈ 9.8 for ring‑NH₂) and provides a more flexible tether for conjugation, as evidenced by faster reductive amination kinetics in model reactions. In a parallel library synthesis, the aminomethyl derivative showed ≥ 95 % conversion to the amide product within 2 h, while the direct amino analogue required 6 h under identical conditions [1]. This kinetic advantage makes the 4‑aminomethyl compound a more efficient building block for rapid library production.

synthetic handle linker chemistry building-block versatility

Complete Analytical Characterisation Reduces Procurement Risk

Bidepharm supplies the target compound with a standard analytical package that includes ¹H NMR, HPLC purity (≥98 %), and GC traces for each batch . In contrast, many alternative suppliers of pyridazinone‑piperidine derivatives list only the nominal purity without providing the underlying spectral data . The absence of batch‑specific NMR and HPLC traces makes it difficult to verify identity and purity independently, increasing the risk of purchasing a mis‑labelled or degraded product. A survey of five vendors for the 3‑aminomethyl isomer showed that only one provided downloadable NMR spectra, while the rest offered only a certificate of analysis (CoA) on request [1].

quality assurance analytical certification reproducibility

Optimal Procurement-Driven Application Scenarios for 6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1912556‑59‑2)


Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound’s molecular weight (236.27 Da) and high purity (98 %) meet the ‘rule of three’ guidelines for fragment libraries. Its defined regio‑chemistry ensures consistent SAR, while the primary amine allows ready coupling to diverse carboxylic acid building blocks . The supplied NMR and HPLC data facilitate immediate registration into fragment screening collections without additional quality control.

Parallel Medicinal Chemistry Synthesis

The methylene‑spaced amine provides faster amide‑bond formation kinetics compared to direct amino‑piperidine analogues, reducing reaction cycle times by up to 3‑fold [1]. This advantage supports high‑throughput library synthesis, where speed and conversion efficiency directly impact the number of compounds produced per week.

Targeted Covalent Inhibitor Design

The pyridazin‑3(2H)‑one core is found in several enzyme inhibitor classes (e.g., PDE4, AChE) [2]. The aminomethyl handle can be elaborated into electrophilic warheads (acrylamides, chloroacetamides) for covalent targeting of cysteine or lysine residues, enabling the generation of tool compounds or chemical probes.

Regioisomer‑Controlled Structure–Activity Relationship (SAR) Studies

When evaluating the impact of piperidine substitution patterns on target binding, the 4-aminomethyl isomer offers a distinctly different spatial presentation of the amine compared to the 3-isomer . Using both isomers in parallel SAR matrices allows medicinal chemists to map hydrogen‑bond donor preferences of the target protein with atomic‑level precision.

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